molecular formula C4H7BrZn B3201521 Cyclobutylzinc bromide 0.5M in Tetrahydrofuran CAS No. 1019205-65-2

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Cat. No. B3201521
CAS RN: 1019205-65-2
M. Wt: 200.4 g/mol
InChI Key: WNFQEBSVYUDIES-UHFFFAOYSA-M
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Description

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran is an organozinc compound . It is often used as a reagent in various chemical reactions .


Synthesis Analysis

Cyclobutylzinc bromide is typically used in C-C bond formation reactions . It can be used in the synthesis of polyfunctional indoles by reacting with various aryldiazonium salts .


Molecular Structure Analysis

The molecular formula of this compound is C4H7BrZn . Its molecular weight is 200.38 g/mol .


Chemical Reactions Analysis

Cyclobutylzinc bromide is suitable for C-C bond formation . It can be employed for cross-coupling with acid chlorides, aryl halides, and substituted or non-substituted allyl halides . It may also undergo Michael Addition to unsaturated ketones or additions to alkynes .


Physical And Chemical Properties Analysis

This compound has a density of 0.984 g/mL at 25 °C . Its molecular weight is 200.38 g/mol .

Advantages and Limitations for Lab Experiments

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran has several advantages over other organometallic reagents, including high reactivity, low toxicity, and ease of preparation. It can be used in various reactions, including cross-coupling, addition, and substitution reactions, and can be employed in the synthesis of complex organic molecules. However, this compound has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity. It also has a short shelf life and requires careful storage and handling.

Future Directions

There are several future directions for the use of Cyclobutylzinc bromide 0.5M in Tetrahydrofuran in scientific research. One potential application is in the synthesis of functionalized organozinc reagents, which can be employed in various reactions, including Negishi coupling, Suzuki coupling, and Stille coupling. Another direction is in the preparation of chiral cyclobutylzinc reagents, which can be used in enantioselective reactions. Additionally, this compound can be used in the synthesis of complex natural products and pharmaceuticals, which can have potential therapeutic applications.

Scientific Research Applications

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran has been widely used in organic synthesis for various reactions, including cross-coupling, addition, and substitution reactions. One of the most significant applications of this compound is in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. It has also been used in the preparation of functionalized organozinc reagents, which have been employed in various reactions, including Negishi coupling, Suzuki coupling, and Stille coupling.

Safety and Hazards

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran is a hazardous substance. It releases flammable gas when in contact with water . It causes severe skin burns and eye damage . It is suspected of causing cancer and may cause respiratory irritation .

properties

IUPAC Name

bromozinc(1+);cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQEBSVYUDIES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran
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Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

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